Fmoc-N-amido-PEG4-amine
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Contemporary Chemical Biology
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. creativepegworks.compeptide.com In contemporary chemical biology and medicine, these linkers have become indispensable tools for connecting different molecular entities, such as drugs, proteins, and nanoparticles. creativepegworks.com The practice of attaching PEG chains to molecules, known as PEGylation, imparts several beneficial properties. creativepegworks.comtechnologynetworks.com
The primary advantages of using PEG linkers stem from their intrinsic characteristics:
Hydrophilicity: The repeating ethylene oxide units are highly soluble in aqueous environments, which can enhance the water solubility of hydrophobic molecules they are attached to. purepeg.comchempep.com This is particularly crucial for improving the administration and bioavailability of certain therapeutic compounds. biochempeg.com
Biocompatibility: PEG is known for its low toxicity and is generally considered biologically inert, making it suitable for a wide range of biomedical applications. purepeg.comchempep.com
Reduced Immunogenicity: The hydration shell formed by the PEG chain can shield the attached molecule from recognition by the immune system, thereby reducing immune responses and prolonging its circulation time in the body. purepeg.com
Flexibility: The C-O bonds within the PEG backbone allow for free rotation, providing conformational flexibility to the linker. chempep.com
PEG linkers are available in two main forms: polydisperse and monodisperse. Polydisperse PEGs are a mixture of polymers with a range of molecular weights, whereas monodisperse PEGs, like the PEG4 component in Fmoc-N-amido-PEG4-amine, have a precisely defined length and molecular weight. technologynetworks.combiochempeg.com This uniformity is critical in applications where precise control over the final molecular structure is essential. chempep.com The development of heterobifunctional PEG linkers, which possess two different reactive functional groups at their termini, has further expanded their utility, allowing for the specific and controlled conjugation of two distinct molecules. purepeg.comjenkemusa.com
Fundamental Principles of Fmoc Protection in Amine Chemistry
In the multi-step synthesis of complex organic molecules like peptides and oligonucleotides, it is often necessary to temporarily block a reactive functional group to prevent it from participating in unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group specifically for amines. nih.gov
The core principle of Fmoc protection lies in its unique chemical stability. The Fmoc group is stable under acidic conditions, which allows for the selective removal of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, without affecting the Fmoc-protected amine. nih.govtotal-synthesis.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). embrapa.br
The introduction of the Fmoc group to an amine is typically achieved by reacting the amine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com The removal of the Fmoc group, or deprotection, is accomplished under mild basic conditions. nih.gov The mechanism involves the abstraction of an acidic proton from the fluorene (B118485) ring system by a base, most commonly a secondary amine like piperidine (B6355638). peptide.comnih.gov This initiates a β-elimination reaction, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine along with a dibenzofulvene byproduct, which is subsequently scavenged by the base. peptide.com This base-lability makes the Fmoc group an ideal temporary protecting group in synthetic strategies that require orthogonal protection schemes.
Architectural Features and Bifunctional Reactivity of this compound
This compound is a quintessential example of a heterobifunctional linker, meticulously designed for advanced chemical synthesis. axispharm.com Its architecture consists of three key components:
An Fmoc-protected amine at one terminus of the molecule.
A free primary amine at the other terminus.
A hydrophilic PEG4 spacer that connects the two terminal functional groups.
This distinct arrangement confers bifunctional reactivity to the molecule. The free primary amine is available for immediate reaction, allowing it to be conjugated to a molecule containing a compatible reactive group, such as a carboxylic acid or an activated ester. axispharm.commedkoo.com Meanwhile, the other amine group remains "silent" or unreactive due to the presence of the robust Fmoc protecting group.
Once the first conjugation is complete, the Fmoc group can be selectively removed under basic conditions to expose a new primary amine. medkoo.combroadpharm.com This newly deprotected amine is then ready for a second, distinct conjugation reaction. This stepwise reactivity allows for the precise and directional assembly of complex bioconjugates. axispharm.com The PEG4 spacer not only enhances the solubility and flexibility of the resulting conjugate but also provides a defined distance between the two conjugated molecules, which can be critical for their biological function. axispharm.com These features make this compound a valuable tool in the construction of antibody-drug conjugates (ADCs) and PROTACs, where a specific drug molecule and a targeting moiety are joined together. axispharm.com
Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C25H34N2O6 | axispharm.com |
| Molecular Weight | 458.55 g/mol | axispharm.com |
| CAS Number | 2709328-44-7 | axispharm.com |
| Appearance | To be determined | hodoodo.com |
| Purity | ≥95% | axispharm.com |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Structure
2D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c26-9-11-29-13-15-31-17-18-32-16-14-30-12-10-27-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19,26H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBXNHPYPRTXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Studies
Strategies for Selective Deprotection of the Fmoc Group in Fmoc-N-amido-PEG4-amine
The selective removal of the Fmoc protecting group is a foundational step in the utilization of this compound, unmasking the primary amine for subsequent conjugation. This process is predominantly achieved through base-catalyzed elimination.
The deprotection of the Fmoc group from the PEG linker proceeds via a base-mediated E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.govresearchgate.net This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.govtotal-synthesis.comspringernature.com This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which renders the proton significantly acidic. researchgate.netspringernature.com
The resulting carbanion is stabilized, leading to the rate-determining step: a β-elimination that cleaves the C-O bond of the carbamate (B1207046), releasing the unprotected amine of the PEG linker and forming a highly reactive dibenzofulvene (DBF) intermediate. nih.govresearchgate.net The deprotection is driven to completion by the secondary amine base, which acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. nih.govacs.orgescholarship.org
Kinetic studies, primarily in the context of solid-phase peptide synthesis (SPPS), show that the deprotection efficiency is dependent on the base concentration, solvent polarity, and the steric environment of the Fmoc-protected amine. nih.govmdpi.com The reaction is generally rapid in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.govresearchgate.netspringernature.com For instance, the deprotection of Fmoc-protected arginine requires a minimum of 10 minutes to be efficient, whereas for leucine, the reaction can be effective in as little as 3 minutes. nih.gov
The choice of base for Fmoc deprotection is critical as it can influence reaction efficiency, yield, and the formation of side products. Piperidine is the most conventional reagent, but alternatives have been explored to mitigate side reactions and improve performance. nih.govmdpi.comnih.gov A comparative analysis of common deprotection reagents highlights their respective advantages and disadvantages. nih.govmdpi.com
Studies comparing piperidine, 4-methylpiperidine (B120128) (4MP), and piperazine (B1678402) have shown that all three are effective for Fmoc removal, often yielding similar outcomes. mdpi.com Piperidine sometimes shows slightly higher yields. mdpi.com However, piperazine, despite being less concentrated due to solubility constraints, is a viable alternative and can be advantageous in minimizing base-induced side reactions such as aspartimide formation in sensitive sequences. mdpi.comresearchgate.net Another common reagent, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, has also been examined, though some studies suggest piperidine is more effective in solid-phase synthesis. nih.gov
Below is an interactive data table summarizing the characteristics of various deprotection reagents.
| Reagent | Typical Concentration | pKa (of conjugate acid) | Key Characteristics & Findings |
| Piperidine | 20-30% in DMF | 11.1 | The most common and highly efficient reagent; can lead to side reactions like aspartimide formation. nih.govmdpi.comscholaris.ca |
| 4-Methylpiperidine (4MP) | 20% in DMF | ~11.2 | Performance is very similar to piperidine; considered a good interchangeable option. mdpi.com |
| Piperazine (PZ) | 10% w/v in DMF/ethanol | 9.7 | A good alternative to piperidine, potentially reducing side reactions; may be less efficient at shorter deprotection times. nih.govmdpi.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% in DMF | 13.5 | A strong, non-nucleophilic base; its effectiveness compared to piperidine can be context-dependent. nih.gov |
| Morpholine | 50% in DMF | 8.4 | Efficiently removes the Fmoc group and can minimize diketopiperazine and aspartimide formation. researchgate.net |
The conditions chosen for Fmoc deprotection directly impact the success of subsequent conjugation steps. Incomplete removal of the Fmoc group results in a lower concentration of the free amine available for the next reaction, which in turn leads to a decreased yield and reduced purity of the final conjugated product. nih.gov
Furthermore, the generation of byproducts during deprotection can interfere with downstream reactions. The dibenzofulvene intermediate, if not efficiently scavenged by the base, can react with the newly liberated primary amine or other nucleophiles present in the system, leading to undesired adducts. acs.orgescholarship.orgnih.gov The choice of solvent is also crucial; polar aprotic solvents like DMF are preferred as they facilitate both the deprotection reaction and the subsequent coupling steps. nih.govresearchgate.net Therefore, optimizing deprotection parameters—including the choice of base, its concentration, reaction time, and solvent—is essential to maximize the yield and purity of the final product derived from this compound.
Amide Bond Formation via the Terminal Amine of this compound Derivatives
Once the Fmoc group is removed, the exposed terminal amine of the resulting N-amido-PEG4-amine is ready for amide bond formation with a carboxylic acid. This coupling is a cornerstone of its utility and is typically facilitated by activating agents that convert the carboxylic acid into a more reactive species.
Carbodiimides are widely used reagents for promoting the formation of amide bonds. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples. peptide.com The mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of the deprotected PEG linker.
A significant challenge with carbodiimide-mediated coupling is the potential for racemization of the activated carboxylic acid, particularly if it is an amino acid. peptide.com To suppress this side reaction, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) are frequently included. HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is more stable and less prone to racemization. peptide.com This active ester then reacts cleanly with the amine to form the desired amide bond. When using EDC, the urea (B33335) byproduct is water-soluble, simplifying purification through aqueous extraction. peptide.com
Uronium and phosphonium (B103445) salts represent another major class of highly efficient coupling reagents. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a prominent example of a uronium salt activator. peptide.comnih.gov
The activation process with HATU involves the reaction with a carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form an activated acyl-uronium species, which rapidly converts to a highly reactive aminium/guanidinium species or a tetramethyl-isouronium salt. This species then forms a stable and highly reactive ester with the HOAt moiety of HATU. This active ester subsequently reacts with the terminal amine of the PEG linker to yield the amide bond. peptide.com
HATU-mediated couplings are known for their high efficiency, rapid reaction times, and low rates of racemization, often proving superior to carbodiimide methods, especially for sterically hindered substrates. peptide.comresearchgate.net
An interactive data table comparing these coupling reagent classes is provided below.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Formation of an O-acylisourea intermediate. | Widely available; EDC byproducts are water-soluble. peptide.com | Can cause racemization without additives (e.g., HOBt); DCC byproduct is poorly soluble. peptide.com |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Formation of a highly reactive active ester (e.g., HOAt ester). | High coupling efficiency, fast reaction rates, low racemization. peptide.com | Can react with the N-terminal amine if used in large excess. peptide.com |
Optimization of Reaction Parameters for High-Fidelity Amide Conjugation
High-fidelity amide bond formation is critical when utilizing this compound or its carboxylic acid counterpart (Fmoc-N-amido-PEG4-acid) to conjugate with target molecules. The efficiency of this conjugation is governed by several key reaction parameters, including the choice of coupling agents, solvent system, stoichiometry, temperature, and reaction time. Optimization of these parameters is essential to maximize yield, minimize side reactions, and ensure the integrity of the final product.
Coupling Agents: The activation of a carboxylic acid is a prerequisite for its efficient reaction with the primary amine of the PEG linker. This is typically achieved using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). creative-peptides.comresearchgate.net These activators are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® to suppress racemization and improve reaction rates. researchgate.net The choice of activator can significantly impact the outcome, particularly with sterically hindered substrates.
Solvent Systems: The solvent must effectively solvate the growing peptide chain (if on a solid support) and the reagents. peptide.com N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents in SPPS due to their excellent solvating properties for both the resin and protected amino acids. creative-peptides.compeptide.com However, the purity of DMF is critical, as dimethylamine (B145610) impurities can cause premature Fmoc deprotection. peptide.com For PEG-based resins or linkers, solvents like acetonitrile (B52724) (ACN) or mixtures containing DCM have been shown to be effective, sometimes improving outcomes for difficult couplings. nih.gov
Stoichiometry and Reaction Kinetics: In solid-phase synthesis, a molar excess of the acylating species (e.g., Fmoc-N-amido-PEG4-acid or a carboxylic acid-bearing molecule) and coupling reagents is standard practice to drive the reaction to completion. creative-peptides.com Typically, 2 to 4 equivalents of the acid and coupling agents are used relative to the resin-bound amine. Reaction times for standard couplings are generally between 1 to 2 hours at room temperature. creative-peptides.com Monitoring the reaction completion using qualitative tests like the Kaiser test (ninhydrin test) is crucial before proceeding to the next synthetic step. For challenging couplings, extended reaction times or the use of microwave-assisted synthesis, which can elevate the temperature and accelerate reaction rates, may be necessary. researchgate.net
The following interactive table summarizes key parameters and their typical ranges for optimizing amide conjugation involving the this compound linker.
| Parameter | Common Options | Typical Range/Concentration | Purpose & Considerations |
| Coupling Agent | HATU, HBTU, DIC | 1.0 - 4.0 eq. | Activates carboxylic acid; HATU/HBTU are often more efficient but also more expensive. |
| Additive | HOBt, Oxyma Pure® | 1.0 - 4.0 eq. | Suppresses racemization and enhances coupling efficiency. |
| Base | DIPEA, Collidine | 2.0 - 8.0 eq. | Neutralizes protonated amines and facilitates the reaction. |
| Solvent | DMF, NMP, DCM | N/A | Must ensure proper swelling of the solid support and dissolution of reagents. peptide.com |
| Temperature | Room Temperature, 50-90°C (Microwave) | N/A | Higher temperatures can overcome steric hindrance but may increase side reactions. |
| Reaction Time | 30 min - 24 h | N/A | Dependent on the steric hindrance and reactivity of the coupling partners. uci.edu |
Advanced Synthetic Protocols Incorporating this compound
The utility of this compound extends beyond simple PEGylation, enabling its incorporation into sophisticated synthetic strategies for creating complex biomolecular architectures. Its bifunctional nature allows it to serve as a flexible spacer that can be integrated seamlessly into established synthesis platforms and subsequently functionalized using a variety of chemoselective reactions.
Integration into Automated and Manual Solid-Phase Synthesis Platforms
This compound and its acid-functionalized counterpart are fully compatible with both manual and automated Fmoc-based SPPS protocols. luxembourg-bio.comspringernature.com In a typical automated synthesis cycle, the resin-bound peptide is subjected to a deprotection step to remove the N-terminal Fmoc group, most commonly using a 20% solution of piperidine in DMF. uci.edu Following thorough washing, the next building block—which can be an Fmoc-protected amino acid or Fmoc-N-amido-PEG4-acid—is introduced. The building block is pre-activated using a coupling agent like HATU or HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and then coupled to the newly freed amine on the resin. creative-peptides.com
The inherent solubility of the PEG4 chain generally ensures efficient solvation during these cycles, preventing aggregation issues that can plague more hydrophobic sequences. nih.gov This makes the integration of this compound into both manual and automated workflows straightforward, following standard, well-established protocols without the need for significant procedural modifications. uci.eduluxembourg-bio.com The process involves repetitive cycles of deprotection, washing, and coupling until the desired sequence is assembled.
Synthetic Approaches for Diverse Functional Group Introduction
The terminal amine of the deprotected this compound linker is an ideal nucleophilic site for introducing a wide array of functional groups. This versatility is exploited to synthesize custom-designed peptides and bioconjugates for specific applications in research, diagnostics, and therapeutics. leapchem.com
Fluorescent Labeling: Fluorophores are essential tools for tracking and quantifying biological processes. peptide.com Dyes such as fluorescein (B123965) (FAM), rhodamine, and coumarin (B35378) are commonly available with carboxylic acid or NHS ester functionalities, allowing for their straightforward coupling to the amine of the PEG linker to create fluorescently labeled peptides. bachem.comresearchgate.netnih.gov The PEG spacer helps to mitigate potential quenching of the fluorophore by the peptide backbone.
Biotinylation: Biotin (B1667282) has an exceptionally high affinity for avidin (B1170675) and streptavidin, a property widely used for detection, purification, and immobilization applications. sigmaaldrich.com Amine-reactive biotinylation reagents, such as Biotin-NHS or those incorporating additional PEG spacers, can be efficiently coupled to the linker's amine to produce biotinylated peptides. nih.govbroadpharm.com
Conjugation of Small Molecules and Drugs: In the development of peptide-drug conjugates, the PEG linker can be used to attach a cytotoxic agent or other small molecule therapeutic to a targeting peptide. mdpi.com Similarly, in the synthesis of PROTACs, the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. medchemexpress.com The amine provides a convenient attachment point for small molecules that possess a carboxylic acid handle, using standard peptide coupling chemistry.
The table below provides examples of functional groups that can be introduced via the amine of the PEG4 linker and the common reagents used.
| Functional Group | Reagent Class | Example Reagent | Application |
| Fluorescent Dye | Activated Ester of Fluorophore | 5(6)-Carboxyfluorescein, NHS ester | FRET substrates, cellular imaging, binding assays. researchgate.netnih.gov |
| Affinity Tag | Amine-reactive Biotin | Biotin-NHS, Biotin-PEG4-NHS | Affinity purification, immunoassays, protein detection. sigmaaldrich.com |
| Click Chemistry Handle | Azide (B81097) or Alkyne Reagent | Azidoacetic acid NHS ester, DBCO-NHS ester | Bioorthogonal labeling, site-specific conjugation. medchemexpress.com |
| Small Molecule Drug | Carboxylic Acid-bearing Drug | Doxorubicin (with linker) | Targeted drug delivery, peptide-drug conjugates. mdpi.com |
| PROTAC Component | E3 Ligase or Target Ligand | VHL or CRBN ligand with -COOH | Targeted protein degradation. medchemexpress.com |
Applications in Peptide and Protein Bioconjugation
Contributions to Solid-Phase Peptide Synthesis (SPPS) Methodologies
In SPPS, Fmoc-N-amido-PEG4-amine and its derivatives are valuable reagents for introducing flexible, water-soluble spacers into peptide structures. This integration is compatible with the most common synthesis strategies and can be used to modify peptide backbones or termini, thereby influencing their final properties and function.
The Fmoc/tert-butyl (tBu) strategy is a cornerstone of modern solid-phase peptide synthesis, relying on the base-lability of the N-α-Fmoc protecting group and the acid-lability of side-chain protecting groups like t-Bu. nih.govresearchgate.net this compound and its carboxylic acid counterpart, Fmoc-N-amido-PEG4-acid, are designed to integrate seamlessly into this methodology. vectorlabs.com
These PEG linkers are treated as synthetic amino acid building blocks. The carboxylic acid version can be coupled to a free amine on the growing peptide chain (either the N-terminus or a side chain like lysine) using standard activation reagents such as HBTU or HATU. broadpharm.comluxembourg-bio.com Following coupling, the Fmoc group on the PEG linker is removed with a mild base, typically a solution of 20% piperidine (B6355638) in DMF, exposing a new primary amine for further elongation of the peptide chain. vectorlabs.comnih.gov This process allows for the insertion of the PEG4 spacer at any desired position within the peptide sequence, acting as a flexible hinge or spacer between different peptide domains. vectorlabs.com
Site-specific modification of a peptide's C-terminus is a powerful strategy for creating novel bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. axispharm.commedchemexpress.combiochempeg.com While direct modification of a completed peptide in solution is common, integration during SPPS offers a more controlled approach. To achieve C-terminal derivatization on the solid support, a related compound, Fmoc-N-amido-PEG4-acid , is typically employed.
The process involves the following steps:
Resin Selection : A resin with a free amine group, such as Rink amide resin, is chosen. This resin is designed to yield a C-terminal amide upon cleavage. uci.edu
Linker Coupling : The Fmoc-N-amido-PEG4-acid is coupled directly to the resin's amine groups using standard peptide coupling protocols. broadpharm.com
Fmoc Deprotection : The Fmoc group is removed from the resin-bound PEG linker using a piperidine solution, exposing a primary amine. nih.gov
Peptide Synthesis : The first amino acid of the desired peptide sequence is then coupled to the linker's newly exposed amine, and synthesis proceeds conventionally from the C-terminus to the N-terminus. peptide.com
This strategy results in a peptide where the PEG4 linker is permanently and specifically attached to the C-terminal end, providing a reactive handle for subsequent conjugation after cleavage from the resin.
Several side reactions can compromise the purity and yield of peptides during Fmoc-SPPS, most notably aggregation and aspartimide formation. iris-biotech.depeptide.com The incorporation of PEG linkers like this compound can indirectly help mitigate some of these issues, particularly aggregation.
| Side Reaction | Primary Cause | Mitigation Strategy | Role of PEG4 Linker |
| Aggregation | Interchain hydrogen bonding of hydrophobic sequences | Use of chaotropic salts, high-temperature coupling, incorporation of hydrophilic moieties | Increases overall hydrophilicity and flexibility, disrupting secondary structures that lead to aggregation. peptide.comprecisepeg.com |
| Aspartimide Formation | Base-catalyzed cyclization at Aspartic Acid (Asp) residues | Use of bulky side-chain protecting groups (e.g., OtBu), addition of HOBt to deprotection solution | Does not directly prevent the reaction but can improve reaction kinetics by enhancing solubility, potentially reducing base exposure time. nih.govresearchgate.net |
| Diketopiperazine Formation | Intramolecular cyclization at the dipeptide stage, especially with Proline | Use of 2-chlorotrityl chloride resin, coupling of pre-formed dipeptides | No direct role, as this is primarily sequence and resin dependent. iris-biotech.depeptide.com |
Engineering of Peptide-Based and Protein-Based Bioconjugates
The rational design of bioconjugates requires precise control over their molecular architecture. This compound is a key component in this engineering process, providing a linker with defined characteristics that can be used to optimize the performance of the final conjugate.
The choice of a linker is critical as it influences the physical and biological properties of a bioconjugate, such as its stability, solubility, and steric profile. precisepeg.com this compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined chain length and molecular weight, unlike traditional polydisperse PEG polymers. vectorlabs.com
Defined Length : The PEG4 moiety consists of four ethylene (B1197577) glycol units, corresponding to a spacer length of 16 atoms or approximately 18.0 angstroms. vectorlabs.com This precise length allows for the rational design of conjugates where the distance between two molecular components—for example, an antibody and a cytotoxic drug—must be carefully controlled. Optimizing this distance is crucial for maintaining the biological activity of each component and avoiding steric hindrance that could impair function. vectorlabs.com
Conformational Flexibility : The single bonds within the ethylene glycol backbone (C-C and C-O) have a high degree of rotational freedom. This inherent flexibility allows the linker to adopt numerous conformations, enabling the conjugated payload to orient itself for optimal interaction with its target. axispharm.com This can be particularly important in applications like PROTACs, where the linker must bridge two separate proteins effectively. medchemexpress.com
| Linker Type | Number of PEG Units | Approximate Spacer Length (Å) | Key Feature |
| Fmoc-N-amido-PEG2-acid | 2 | ~10.7 | Short, hydrophilic spacer. broadpharm.com |
| This compound | 4 | ~18.0 | Balances flexibility and length for many applications. vectorlabs.com |
| Fmoc-N-amido-dPEG®12-TFP ester | 12 | ~46.5 | Longer spacer for overcoming significant steric hindrance. vectorlabs.com |
A common challenge in the development of peptide and protein therapeutics is their poor solubility in aqueous solutions and their tendency to aggregate. bioglyco.com Chemical modification with hydrophilic polymers, a process known as PEGylation, is a widely adopted strategy to overcome these limitations.
The incorporation of the PEG4 linker from this compound significantly enhances the hydrophilicity of the target molecule. The ether oxygens in the polyethylene (B3416737) glycol backbone readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugate. broadpharm.com This has two major benefits:
Increased Aqueous Solubility : The hydrophilic PEG chain improves the solubility of hydrophobic peptides or proteins, making them easier to formulate and handle in physiological buffers. bioglyco.com This is essential for both in vitro research and therapeutic applications.
Reduced Aggregation : The hydration shell created by the PEG linker acts as a physical barrier, preventing the intermolecular interactions between hydrophobic regions of the conjugated molecules that lead to aggregation and precipitation. bioglyco.com By keeping the biomolecules properly solvated and separated, the PEG4 linker enhances their stability and shelf-life.
| Property | Effect of PEG4 Linker Conjugation | Mechanism |
| Aqueous Solubility | Increased | The hydrophilic ethylene glycol backbone forms hydrogen bonds with water, improving solvation of the entire conjugate. broadpharm.combioglyco.com |
| Aggregation | Reduced | The PEG chain creates a hydration shell that sterically hinders intermolecular interactions between hydrophobic peptide/protein surfaces. bioglyco.com |
| Immunogenicity | Potentially Reduced | The flexible PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system. precisepeg.com |
Investigation of Linker Influence on Biological Activity and Ligand-Receptor Interactions
The linker connecting a ligand to its target or a drug to its carrier is not merely a passive spacer but can significantly influence the biological activity and binding characteristics of the entire conjugate. The incorporation of a PEG linker, such as the PEG4 moiety in this compound, can have varied effects.
Research has shown that while PEGylation, the process of attaching PEG chains, generally enhances the half-life of protein drugs, it can also lead to a reduction in the cytotoxic activity of the conjugate. rsc.org The extent of this effect is often related to the molecular weight of the PEG chain. rsc.org For instance, studies on affibody-drug conjugates demonstrated that modification with larger PEG chains (4 kDa and 10 kDa) led to a decrease in cytotoxicity. nih.gov
Specifically concerning shorter PEG linkers like PEG4, their impact on ligand-receptor interactions can be subtle and context-dependent. One study investigating the impact of different linkers on antibody-drug conjugates found that a conjugate utilizing a PEG4 linker (H10NPEG4) was the only one to show a significant negative impact on Fc receptor binding, which was attributed to a higher drug load. nih.gov The affinity for Protein G, for example, was reduced 17-fold, possibly due to the coupling to lysine (B10760008) residues near the protein binding sites. nih.gov However, it is important to note that in the same study, none of the conjugates, including the one with the PEG4 linker, exhibited altered antigen affinity. nih.gov This suggests that while the PEG4 linker may influence interactions with certain receptors, its effect on the primary target binding can be minimal.
The strategic placement of the conjugation site, often facilitated by a linker, is crucial. For example, coupling a drug or PEG chain at the C-terminus of a protein, far from its receptor-binding region, can help to minimize the impact of the conjugation on the molecule's binding affinity. nih.gov
Design and Synthesis of Antibody-Drug Conjugates (ADCs) and Related Systems
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker that connects these two components is a critical determinant of the ADC's efficacy and safety.
Role of this compound as a Cleavable Linker Moiety
This compound serves as a valuable building block in the construction of cleavable linkers for ADCs. Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon reaching the target tumor cells, often in response to the specific microenvironment of the tumor or intracellular conditions. axispharm.com
The amine group of this compound, after deprotection of the Fmoc group, can be incorporated into various cleavable linker systems. One prominent strategy involves the use of self-immolative linkers. These linkers, once triggered by a specific stimulus (e.g., enzymatic cleavage), undergo a spontaneous cascade of reactions to release the active drug. nih.gov A patent for self-immolative linkers describes a structure where a PEG4-amide moiety is part of the linker system, highlighting the utility of such components in advanced ADC design. While the patent does not detail the complete cleavage mechanism of this specific moiety, it underscores its role in constructing these sophisticated linkers.
The versatility of this compound allows its integration into linkers that are susceptible to cleavage by enzymes that are abundant in the lysosomal compartment of cancer cells, such as cathepsins. nih.gov For example, the deprotected amine of the PEG4 linker can be connected to a dipeptide sequence like valine-citrulline, which is a known substrate for cathepsin B. nih.gov Upon internalization of the ADC and trafficking to the lysosome, cathepsin B would cleave the dipeptide, initiating the release of the payload.
Impact on Drug-Antibody Ratio (DAR) and Conjugate Homogeneity
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing therapeutic efficacy and potential toxicity. The properties of the linker, including its PEG component, can influence the achievable DAR.
The inclusion of hydrophilic PEG linkers can enable higher DARs by mitigating the aggregation often caused by hydrophobic drug payloads. researchgate.net However, the length of the PEG spacer can also play a role. One study found that while intermediate-length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher drug loadings, a shorter PEG4 spacer and a longer PEG24 spacer yielded lower DARs. This suggests that the impact of PEG length on DAR is not linear and needs to be optimized for each specific ADC.
The use of discrete PEG (dPEG®) linkers, such as those derived from this compound, contributes to the homogeneity of the final ADC product. Unlike traditional polydisperse PEGs, which are mixtures of different chain lengths, discrete PEGs have a defined molecular weight. This eliminates the heterogeneity introduced by the linker, leading to a more uniform ADC population with consistent properties.
Site-specific conjugation techniques, which aim to attach the drug-linker to a specific site on the antibody, are key to producing homogeneous ADCs. nih.gov this compound can be readily incorporated into the drug-linker constructs used in these advanced methods. A study on branched linkers for homogeneous ADCs utilized a PEG4 fragment to extend the linker arm, resulting in a homogeneous DAR 6 ADC. nih.gov The homogeneity of the conjugates was confirmed by hydrophobic interaction chromatography (HIC), which showed a single, well-defined peak for the homogeneous ADC, in contrast to the multiple peaks observed for a heterogeneous conjugate. nih.gov
| ADC Construct | Linker Characteristics | Resulting DAR | Homogeneity | Reference |
|---|---|---|---|---|
| "Short" Homogeneous ADC | Branched amino triazide linker | 6 | High | nih.gov |
| "Long" Homogeneous ADC | Branched amino triazide linker with PEG4 fragment | 6 | High | nih.gov |
| Heterogeneous ADC | Conventional thiol-maleimide chemistry | 5.4 (average) | Low (mixture of species) | nih.gov |
Advanced Linker Strategies for Precise Drug Delivery
The quest for more effective and safer ADCs has led to the development of advanced linker strategies that offer greater control over drug release and biodistribution. This compound is a valuable component in the synthesis of these next-generation linkers.
One such advanced strategy is the use of branched or multi-arm PEG linkers. These linkers allow for the attachment of multiple drug molecules at a single conjugation site on the antibody, thereby increasing the DAR without requiring additional modification of the antibody itself. rsc.orgaxispharm.com This approach can enhance the potency of the ADC, particularly against tumors with low antigen expression. nih.gov Research has demonstrated that branched linkers can be quantitatively installed on an antibody, enabling the construction of homogeneous ADCs with DARs of up to 8. rsc.org A study comparing a "short" branched linker with a "long" one containing an additional PEG4 moiety found that the length of the linker critically affects the cytotoxic activity of the ADC, with the longer, PEG4-containing linker exhibiting significantly higher potency. nih.gov This highlights the importance of optimizing linker length, even with short PEG fragments, for efficient payload delivery and activity.
Furthermore, the hydrophilic nature of the PEG4 spacer in this compound can be leveraged to create dual-payload ADCs, where two different drugs are conjugated to the same antibody. nih.gov This allows for the simultaneous targeting of different cellular pathways, potentially leading to synergistic anti-tumor effects. The PEG linker helps to maintain the solubility and stability of these more complex conjugates.
The ability to perform site-specific conjugation is another hallmark of advanced ADC design. By engineering specific conjugation sites into the antibody, such as unnatural amino acids or enzyme-recognition tags, a precise number of drug-linkers can be attached, leading to a highly homogeneous product with an improved therapeutic index. nih.govnih.gov The versatile chemistry of this compound allows for its straightforward incorporation into the diverse linker-payload constructs required for these sophisticated conjugation methods.
Applications in Chemical Biology and Pharmaceutical Research
Development of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. medchemexpress.com These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The length, flexibility, and chemical composition of the linker are paramount for achieving optimal proximity and orientation of the E3 ligase and the target protein, which is essential for efficient ubiquitination and subsequent degradation. The PEG4 spacer in Fmoc-N-amido-PEG4-amine offers a defined length and a degree of flexibility that can be crucial for productive ternary complex formation.
Research has shown that the length of the PEG linker can significantly impact the degradation potency of a PROTAC. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, it was observed that PROTACs with at least four PEG units in the linker maintained consistent binding affinity for both BTK and the Cereblon (CRBN) E3 ligase, whereas shorter linkers led to impaired binding. nih.gov This highlights the importance of a sufficient linker length, such as that provided by a PEG4 moiety, to mitigate steric clashes and enable the two proteins to come together effectively.
| Linker Feature | Influence on PROTAC Efficacy | Reference |
| Length | Crucial for optimal E3 ligase and target protein proximity, mitigating steric hindrance. | nih.gov |
| Flexibility | Allows for the necessary conformational adjustments to form a stable ternary complex. | researchgate.net |
| Hydrophilicity | Improves solubility, potentially enhancing cell permeability and bioavailability. | biochempeg.com |
The three-dimensional arrangement of the PROTAC-induced ternary complex is a key determinant of its degradation efficiency. While specific structural studies explicitly detailing a PROTAC containing an this compound linker are not yet widely published, extensive research on similar PEG-containing linkers provides valuable insights.
Structural biology studies, such as X-ray crystallography, have revealed that the linker does more than just connect the two ligands; it can actively participate in protein-protein interactions within the ternary complex. researchgate.net The conformation adopted by the linker is critical for establishing a productive orientation between the E3 ligase and the target protein's lysine (B10760008) residues, which are the sites of ubiquitination. The flexibility of a PEG4 linker allows it to adopt various conformations, increasing the probability of achieving a geometry conducive to ubiquitin transfer. Computational modeling and molecular dynamics simulations are increasingly being used to predict and analyze the conformational behavior of linkers and their impact on ternary complex stability. nih.gov These studies help in the rational design of linkers with optimal length and composition to maximize degradation potency.
The empirical nature of PROTAC development necessitates the synthesis and screening of large libraries of compounds with varying linkers, E3 ligase ligands, and target-binding moieties. This compound is an ideal building block for such high-throughput approaches due to its versatile chemical handles. medchemexpress.commedchemexpress.com
The Fmoc-protected amine allows for its use in solid-phase synthesis, a technique well-suited for the rapid and parallel synthesis of numerous compounds. nih.gov The terminal amine can be readily coupled to a target-binding ligand, while the Fmoc group can be deprotected to allow for the attachment of an E3 ligase ligand. This modular approach enables the creation of diverse PROTAC libraries where the linker length and composition can be systematically varied.
Recent advancements have led to the development of "direct-to-biology" platforms where PROTACs are synthesized on a nanoscale in multi-well plates and directly screened in cellular degradation assays without the need for purification. chemrxiv.orgchemrxiv.orgchemrxiv.org These platforms often rely on a collection of pre-formed E3 ligase-linker intermediates, where a compound like this compound can be pre-conjugated to an E3 ligase ligand, creating a ready-to-use building block for library synthesis. nih.gov This significantly accelerates the discovery of potent and selective degraders.
| High-Throughput Technique | Role of this compound | Reference |
| Solid-Phase Synthesis | The Fmoc-protected amine is compatible with standard solid-phase peptide synthesis protocols for linker elongation and PROTAC assembly. | nih.gov |
| Parallel Library Synthesis | The modular nature of the compound allows for its use as a building block to create diverse PROTAC libraries with varied linkers. | chemrxiv.org |
| Direct-to-Biology Platforms | Can be incorporated into pre-formed E3 ligase-linker intermediates for rapid, nanoscale synthesis and screening. | chemrxiv.orgchemrxiv.org |
Construction of Chemical Probes and Biosensing Platforms
Beyond its application in PROTACs, this compound is a valuable tool for the construction of chemical probes and the functionalization of biosensing platforms. Its bifunctional nature allows for the precise tethering of reporter molecules, affinity tags, or other functionalities to biomolecules of interest.
Fluorescent and affinity probes are indispensable tools in chemical biology for visualizing and isolating biomolecules. The PEG4 linker in this compound serves as a hydrophilic and flexible spacer that separates the functional moiety (e.g., a fluorophore or an affinity tag like biotin) from the biomolecule to which it is attached. This separation minimizes the risk of steric hindrance and ensures that both the probe and the biomolecule can function optimally.
For example, a biotinylated derivative, N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide, demonstrates the utility of this scaffold in creating multifunctional probes. axispharm.com In this case, the Fmoc-protected amine provides a site for attachment to a biomolecule, while the biotin (B1667282) serves as a high-affinity tag for detection or purification using streptavidin-based methods. The PEG spacers enhance the water solubility and accessibility of the biotin moiety. lumiprobe.comthermofisher.commedchemexpress.com Similarly, the terminal amine of this compound can be reacted with a fluorophore to create a fluorescent labeling reagent. The Fmoc group can then be removed to expose an amine that can be conjugated to a target molecule.
The immobilization of biomolecules onto a sensor surface is a critical step in the development of many biosensors. nih.govnih.govbiointerfaceresearch.com this compound can be used to create a well-defined and functionalized surface for the attachment of bioreceptors, such as antibodies, enzymes, or nucleic acids.
The terminal amine of the linker can be used to covalently attach it to a suitably activated sensor surface. Subsequent deprotection of the Fmoc group exposes a new terminal amine, which can then be used to immobilize the desired biomolecule. The PEG4 spacer provides a hydrophilic environment that helps to preserve the activity of the immobilized biomolecule and also extends it away from the sensor surface, which can improve its accessibility to the target analyte and enhance the sensitivity of the biosensor. This controlled orientation and spacing of the bioreceptor is crucial for achieving reproducible and reliable sensor performance.
Functionalization of Biological Surfaces and Interfaces
The ability to modify surfaces to control biological interactions is fundamental to many areas of biomedical research and technology. This compound is an ideal reagent for such surface functionalization due to its reactive amine group and the protein-repellent properties of the PEG chain.
Strategies for PEGylation of Substrates to Mitigate Non-Specific Adsorption
Non-specific adsorption of proteins and other biomolecules to surfaces is a major challenge in the development of medical implants, diagnostic assays, and cell culture platforms. Polyethylene (B3416737) glycol (PEG) has been widely used to create "non-fouling" surfaces that resist this unwanted adsorption. The strategy involves grafting a dense layer of PEG chains onto the substrate. These chains create a hydrated, flexible, and sterically hindering barrier that repels proteins.
This compound can be used in a multi-step process to achieve this. First, a substrate (e.g., silicon, glass, or a polymer) is functionalized to introduce reactive groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters. The Fmoc protecting group on the PEG linker is then removed, and the exposed amine is reacted with the activated surface groups to form a covalent bond.
The effectiveness of PEGylation is dependent on the surface density of the PEG chains. Studies using X-ray photoelectron spectroscopy (XPS) to quantify protein adsorption on surfaces with varying PEG densities have shown a clear trend: higher PEG chain density leads to lower protein adsorption.
| Surface Type | PEG Grafting Ratio (Lysine:PEG) | Adsorbed Myoglobin (ng/cm²) | Adsorbed Albumin (ng/cm²) | Adsorbed Fibrinogen (ng/cm²) |
|---|---|---|---|---|
| High-Density PEG | 3.5 | <5 | <5 | <5 |
| Medium-Density PEG | 10.1 | 15 | 10 | 10 |
| Low-Density PEG | 22.6 | 40 | 30 | 25 |
| Bare Niobium (Control) | N/A | 150 | 120 | 80 |
Furthermore, studies incorporating PEG molecules into polyacrylate hydrogels for use in immunoassays have demonstrated a significant reduction in non-specific binding, with fluorescence signals showing up to a 10-fold decrease. nih.gov This highlights the practical benefits of PEGylation in enhancing the sensitivity and reliability of diagnostic tests.
Covalent Immobilization of Bioactive Ligands for Cell Adhesion and Growth Studies
Controlling cell adhesion and behavior is crucial for tissue engineering and fundamental cell biology research. This can be achieved by covalently immobilizing bioactive ligands, such as peptides containing the Arg-Gly-Asp (RGD) sequence, onto a substrate. The RGD motif is a well-known cell adhesion ligand found in many extracellular matrix (ECM) proteins.
This compound serves as an excellent spacer for attaching such peptides. The process typically involves activating a surface with carboxyl groups, deprotecting the Fmoc-PEG4-amine, and then coupling the free amine of the PEG linker to the surface. The peptide ligand is then synthesized or attached to the other end of the PEG linker. The PEG4 spacer provides the immobilized peptide with the necessary flexibility to interact effectively with cell surface receptors (integrins).
Studies have shown that the surface density of these immobilized ligands is a critical parameter that dictates cellular responses. By controlling the concentration of the immobilized peptide, researchers can modulate the extent of cell adhesion, spreading, and subsequent cellular functions like proliferation and differentiation. For example, in the development of 3D cell scaffolds, the density of RGD motifs within a PEG-based hydrogel has been shown to significantly affect the attachment and proliferation of human corneal epithelial cells. rsc.org
Applications in Cell Culture Substrates and Engineered Tissue Scaffolds
The principles of surface functionalization with this compound and similar PEG linkers are directly applicable to the creation of advanced cell culture substrates and three-dimensional (3D) tissue scaffolds. Traditional 2D cell culture on flat, rigid plastic does not accurately mimic the complex 3D environment of native tissues. Hydrogels, which are water-swollen polymer networks, are increasingly being used to create more physiologically relevant 3D culture systems.
PEG-based hydrogels are particularly popular because they are biocompatible, have tunable mechanical properties, and can be readily modified with bioactive molecules. By incorporating linkers like this compound into the hydrogel network, specific cell-adhesive peptides or growth factors can be covalently tethered within the 3D matrix.
For instance, PEG hydrogels functionalized with heparin have been used for the 3D culture of human mesenchymal stem cells. nih.gov These functionalized hydrogels were found to support cell viability and promote osteogenic differentiation. nih.gov Similarly, PEGDA hydrogels incorporating laminin-derived peptides have been shown to influence endothelial cell organization into tubule-like networks, a key process in angiogenesis. nih.gov These examples underscore the power of using well-defined chemical linkers to create bespoke microenvironments that can direct cell fate and function, paving the way for the development of more effective tissue engineering strategies and more predictive in vitro models of human tissues.
Role in Materials Science and Nanotechnology Research
Integration into Advanced Polymer and Hydrogel Systems
The distinct functionalities at either end of the Fmoc-N-amido-PEG4-amine molecule make it an ideal building block for creating sophisticated polymer architectures with tailored properties.
Synthesis of Functionalized Graft Copolymers and Block Copolymers
This compound serves as a valuable initiator and linker in the synthesis of both graft and block copolymers. Its heterobifunctional nature allows for sequential and controlled polymerization steps.
Graft Copolymers : For graft copolymers, two primary strategies can be employed. In the "grafting-onto" approach, a polymer backbone with reactive side chains (e.g., carboxylic acids) can be reacted with the primary amine of this compound, attaching the PEG linker to the main chain. In the "grafting-from" method, the primary amine could be used to attach the molecule to a polymer backbone, and after Fmoc deprotection, the newly exposed amine could initiate the growth of polymer grafts. mdpi.com These techniques allow for the introduction of hydrophilic PEG side chains onto a hydrophobic polymer backbone, significantly altering its properties.
| Functional Group | Role in Copolymer Synthesis | Chemical Strategy |
| Primary Amine (-NH2) | Initiator for polymerization; Attachment point to polymer backbones. | Ring-Opening Polymerization; Amide bond formation ("grafting-onto"). |
| Fmoc-protected Amine | Latent reactive site for sequential modification. | Deprotection with a weak base (e.g., piperidine) to reveal a primary amine. wikipedia.org |
| PEG4 Spacer | Imparts hydrophilicity, flexibility, and biocompatibility to the polymer. | Incorporated as a distinct block or graft within the final copolymer structure. |
Design of Polyethylene (B3416737) Glycol (PEG)-Modified Functional Coatings for Enhanced Biocompatibility
Surface modification with polyethylene glycol, or PEGylation, is a widely adopted strategy to enhance the biocompatibility of materials by reducing protein adsorption and minimizing immune system recognition. nih.govresearchgate.net this compound is particularly well-suited for creating such functional coatings.
The process involves covalently attaching the molecule to a material's surface. The primary amine of the linker can react with surfaces functionalized with complementary groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. researchgate.net This creates a dense layer of hydrophilic PEG chains, which sterically hinders the approach of proteins and cells. nih.gov
A key advantage of using this compound is the potential for subsequent functionalization. After the PEG layer is grafted onto the surface, the Fmoc protecting group can be removed to expose a uniform layer of primary amines. These amines can then be used to immobilize specific biomolecules, such as peptides, antibodies, or growth factors, to elicit a desired biological response.
Surface Modification of Nanoparticles and Nanomaterials
In nanotechnology, surface properties are paramount in determining the behavior of nanoparticles in biological systems. PEGylation with molecules like this compound is a cornerstone of nanocarrier design for therapeutic and diagnostic applications.
Methodologies for Covalent Attachment of this compound to Nanocarriers
Covalent attachment is the preferred method for modifying nanocarriers to ensure the PEG layer is not displaced in a biological environment. youtube.com this compound offers versatile options for covalent conjugation to various types of nanocarriers.
The primary amine of the linker can be coupled to nanoparticles that possess surface carboxylic acid groups. This reaction is typically mediated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). Alternatively, for nanoparticles with amine-reactive functional groups (e.g., NHS esters), the primary amine of the linker can directly form a stable amide bond. broadpharm.com
The presence of the Fmoc-protected amine allows for a two-step, orthogonal functionalization strategy. First, the nanocarrier is PEGylated using the free primary amine. Second, after purification, the Fmoc group is removed, making the nanoparticle surface available for the conjugation of other molecules, such as targeting ligands or imaging agents. axispharm.com A similar principle has been demonstrated using an Fmoc-amine-PEG-succinimidyl carboxymethyl ester to anchor proteins to the surface of carbon nanotubes. nih.gov
Impact of PEGylation on Nanoparticle Colloidal Stability and Targeting Specificity
PEGylation profoundly impacts the physicochemical properties and biological fate of nanoparticles.
Colloidal Stability : The hydrophilic PEG chains form a hydrated layer on the nanoparticle surface. nih.gov This "stealth" coating sterically stabilizes the nanoparticles, preventing them from aggregating in high ionic strength solutions like blood. nih.gov It also shields the nanoparticle surface from opsonins (blood proteins that mark particles for clearance), thereby reducing uptake by the reticuloendothelial system and prolonging systemic circulation time. nih.gov Studies on various nanoparticle systems, including single-walled carbon nanotubes and mesoporous silica, have demonstrated that a PEG coating significantly improves their dispersion and stability in aqueous and biological media. nih.govrsc.org The length and density of the PEG chains are critical parameters that influence the degree of stability. rsc.orgresearchgate.net
Targeting Specificity : While the PEG layer itself is primarily for stability, the terminal functional group is crucial for active targeting. By using this compound, a terminal amine is made available for modification after deprotection. axispharm.com This amine can be conjugated to targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) that bind to specific receptors overexpressed on diseased cells, such as cancer cells. This bioconjugation step converts a long-circulating, non-specific nanocarrier into a targeted delivery system, enhancing drug accumulation at the desired site while minimizing off-target effects. mdpi.com
Contributions to Supramolecular Chemistry and Self-Assembly
This compound possesses the structural motifs necessary to participate in supramolecular chemistry and self-assembly. This process involves the spontaneous organization of molecules into ordered structures through non-covalent interactions.
The Fmoc group is a powerful driver of self-assembly. Its large, hydrophobic, and aromatic nature promotes strong π-π stacking and hydrophobic interactions between molecules. beilstein-journals.orgfrontiersin.org Numerous studies have shown that simple Fmoc-amino acids can self-assemble into higher-ordered structures, such as nanofibers, which entangle to form hydrogels. beilstein-journals.orgrsc.orgnih.gov This assembly is often triggered by environmental cues like a change in pH or solvent polarity. nih.gov
The introduction of a flexible, hydrophilic PEG4 chain in this compound creates an amphiphilic molecule. In an aqueous environment, these molecules are expected to self-assemble to minimize the exposure of the hydrophobic Fmoc group to water while maximizing the hydration of the hydrophilic PEG chain and terminal amine. This can lead to the formation of various supramolecular structures, such as micelles, vesicles, or nanofibers, depending on the concentration and conditions. The interplay between the π-π stacking of the Fmoc groups, the hydrophobicity of the fluorenyl moiety, and the hydrophilicity of the PEG chain governs the final architecture of the self-assembled material. beilstein-journals.orgnih.gov These resulting supramolecular structures can serve as scaffolds for tissue engineering or as nanocarriers for drug delivery. beilstein-journals.org
Directed Self-Assembly of Amphiphilic Molecules with Integrated PEG Linkers
The integration of PEG linkers, such as the one present in this compound, into amphiphilic molecules plays a crucial role in directing their self-assembly into well-defined nanostructures. The inherent properties of the PEG chain—hydrophilicity, flexibility, and biocompatibility—provide a powerful tool for scientists to control the aggregation behavior of these molecules in aqueous environments.
The process of self-assembly is primarily driven by the segregation of the hydrophobic and hydrophilic domains of the amphiphilic molecules. The hydrophobic segments, often aromatic moieties like the Fmoc group or peptide sequences, tend to minimize their contact with water by aggregating together. Concurrently, the hydrophilic PEG chains prefer to remain exposed to the aqueous phase. This delicate balance of intermolecular forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking of the Fmoc groups, dictates the final morphology of the self-assembled structures, which can range from micelles and nanofibers to complex hydrogels. nih.govresearchgate.net
A pertinent example, while not using the exact this compound, illustrates the fundamental principles of how such a molecule contributes to the formation of advanced materials. In a study by Hossain et al. (2024), researchers synthesized peptide-PEG conjugates in situ to form robust hydrogels. acs.orgnih.gov This was achieved by reacting a self-assembling peptide containing lysine (B10760008) residues (with available amine groups) with an N-hydroxysuccinimide (NHS)-activated PEG polymer. The Fmoc-protected amino acids were used in the solid-phase synthesis of the peptide component. acs.orgnih.gov
This research highlights the dual role of the components. The peptide sequence, guided by non-covalent interactions, forms the initial self-assembled nanofibrous network. Subsequently, the PEG linker covalently cross-links these fibers, significantly enhancing the mechanical properties of the resulting hydrogel. acs.orgnih.gov this compound is an ideal candidate for such applications. Its terminal amine can be used to attach it to a hydrophobic moiety (like a peptide or other functional molecule), while the Fmoc-protected end allows for controlled, stepwise synthesis. The PEG4 linker would then provide the necessary hydrophilicity and spatial flexibility to facilitate the self-assembly process into functional biomaterials.
The table below summarizes the key components and their roles in the self-assembly of such peptide-PEG conjugates, drawing parallels to the potential application of this compound.
| Component | Role in Self-Assembly | Resulting Properties of the Nanostructure |
| Hydrophobic Moiety (e.g., Fmoc-peptide) | Drives aggregation in aqueous solution through hydrophobic interactions and π-π stacking. | Forms the core of micelles or the backbone of nanofibers. |
| PEG Linker (e.g., PEG4) | Provides hydrophilicity, flexibility, and steric shielding. | Enhances water solubility, biocompatibility, and controls the spacing between self-assembling units. |
| Terminal Functional Group (e.g., Amine) | Allows for conjugation to other molecules or surfaces. | Enables the incorporation of bioactive signals or further chemical modifications. |
Formation of Conjugated Glycopeptides and Bio-inspired Supramolecular Structures
The unique chemical handles on this compound make it a valuable tool for the synthesis of complex biomolecules, including conjugated glycopeptides, which are peptides adorned with carbohydrate moieties. These molecules are of significant interest as they play crucial roles in numerous biological processes and have potential applications in drug delivery, immunology, and diagnostics.
The synthesis of glycopeptides often requires a modular approach where the peptide backbone, the carbohydrate, and any linking elements are assembled in a controlled manner. The Fmoc group on this compound is compatible with standard solid-phase peptide synthesis (SPPS), allowing for its incorporation at specific sites within a peptide sequence. acs.orgnih.gov The terminal amine, once deprotected, can be reacted with an activated carbohydrate derivative to form a stable conjugate. The PEG4 linker in this construct serves multiple purposes: it enhances the aqueous solubility of often hydrophobic glycopeptides, provides a flexible spacer to present the carbohydrate for biological recognition, and can reduce potential steric hindrance between the peptide and the sugar moiety.
The resulting glycopeptide-PEG conjugates are amphiphilic in nature and can self-assemble into bio-inspired supramolecular structures. The peptide portion can be designed to form specific secondary structures, such as β-sheets, which can drive the formation of nanofibers or nanoribbons. The PEG-linked carbohydrates would then be displayed on the surface of these nanostructures, mimicking the presentation of glycans on cell surfaces.
While specific research detailing the use of this compound in the formation of self-assembling glycopeptides is not extensively documented in publicly available literature, the principles of its application are well-established in the field of bioconjugation and supramolecular chemistry. The following table outlines the key characteristics of the resulting nanostructures from such hypothetical glycopeptide-PEG conjugates.
| Characteristic | Description |
| Morphology | Typically nanofibers, nanoribbons, or micelles, depending on the peptide sequence and concentration. |
| Surface Functionality | Display of carbohydrate moieties on the exterior of the nanostructure. |
| Driving Forces for Assembly | Hydrogen bonding and hydrophobic interactions of the peptide backbone, π-π stacking of Fmoc groups (if present). |
| Potential Applications | Cell targeting, drug delivery vehicles, synthetic vaccines, and platforms for studying carbohydrate-protein interactions. |
Analytical and Characterization Methodologies in Research Applications
Spectroscopic and Chromatographic Techniques for Compound and Intermediate Characterization
The rigorous analysis of "Fmoc-N-amido-PEG4-amine" and any reaction intermediates is crucial for the successful synthesis of well-defined bioconjugates. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography are fundamental techniques utilized for this purpose.
High-resolution mass spectrometry (HRMS) techniques, including liquid chromatography-mass spectrometry (LC-MS), and matrix-assisted laser desorption/ionization (MALDI), are indispensable for the precise determination of the molecular weight and assessment of the purity of "this compound".
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing "this compound". The liquid chromatography component separates the compound from any impurities, after which the mass spectrometer provides highly accurate mass-to-charge ratio data. This is critical for confirming the identity of the synthesized linker and identifying any potential side products or starting materials that were not fully consumed in the reaction. For "this compound", the expected molecular weight is 458.55 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides the elemental composition of the molecule with a high degree of accuracy, which serves as a definitive confirmation of its chemical formula (C25H34N2O6). This technique is crucial for distinguishing between compounds with very similar molecular weights.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is particularly useful for the analysis of PEGylated molecules. While "this compound" itself is a discrete compound, MALDI-TOF MS is extensively used to characterize the final PEGylated peptides or proteins. It can effectively analyze the heterogeneity of PEGylation, revealing the distribution of species with different numbers of attached PEG linkers.
| Technique | Application for this compound | Expected Outcome |
| LC-MS | Purity assessment and identification of synthesis-related impurities. | A primary peak corresponding to the [M+H]+ ion of this compound, with minimal peaks for impurities. |
| HRMS | Exact mass determination and confirmation of elemental composition. | An exact mass measurement that aligns with the theoretical mass of C25H34N2O6, confirming the molecular formula. |
| MALDI-TOF MS | Analysis of the linker and its subsequent conjugates. | For the linker, a single major peak corresponding to its molecular weight. For conjugates, a distribution of peaks representing different degrees of PEGylation. |
This table is interactive. Users can sort and filter the data.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of "this compound". Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC) NMR experiments are employed to confirm the connectivity of all atoms within the molecule.
¹H NMR provides information about the chemical environment of each proton in the molecule. For "this compound", the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc group, the methylene (B1212753) protons of the PEG chain, and the protons adjacent to the amine and amide functionalities. The integration of these signals confirms the ratio of protons in different parts of the molecule.
¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbons of the Fmoc and amide groups, the aromatic carbons of the fluorenyl group, and the carbons of the ethylene (B1197577) glycol repeating units.
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecule's structure.
| Nucleus | Key Chemical Shift Regions (ppm) for this compound | Structural Information |
| ¹H | 7.2-7.8 | Aromatic protons of the Fmoc group |
| 4.2-4.5 | Protons of the CH2 group attached to the Fmoc carbamate (B1207046) | |
| 3.5-3.7 | Methylene protons of the PEG chain | |
| 3.2-3.4 | Protons of the CH2 group adjacent to the amide | |
| 2.7-2.9 | Protons of the CH2 group adjacent to the terminal amine | |
| ¹³C | ~156 | Carbonyl carbon of the Fmoc carbamate |
| ~170 | Carbonyl carbon of the amide group | |
| 141-144 | Quaternary aromatic carbons of the Fmoc group | |
| 120-128 | CH aromatic carbons of the Fmoc group | |
| ~70 | Carbons of the PEG ethylene glycol units | |
| ~47 | Carbon of the CH group in the Fmoc moiety | |
| ~40 | Carbons adjacent to the nitrogen atoms |
This table is interactive. Users can sort and filter the data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and for the purification of the final compound. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity.
A typical HPLC analysis of "this compound" would involve a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity percentage (typically >95%) is essential for its use in sensitive applications like peptide synthesis and bioconjugation.
| Parameter | Typical Condition | Purpose |
| Column | C18 reversed-phase | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% TFA | Organic component of the mobile phase. |
| Gradient | Linear gradient of Mobile Phase B | To elute compounds with varying hydrophobicities. |
| Detection | UV absorbance at 254 nm or 280 nm | Detection of the Fmoc group. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
This table is interactive. Users can sort and filter the data.
Advanced Characterization of Conjugates and Assemblies
Once "this compound" is conjugated to a biomolecule, further analytical techniques are required to verify the success of the conjugation and to characterize the resulting product.
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. For conjugates of "this compound", this technique can be used to support the stoichiometric ratio of the linker to the biomolecule, especially for smaller conjugates like PEGylated peptides. By comparing the experimentally determined elemental composition to the theoretical values for different conjugation ratios, the degree of PEGylation can be estimated. While mass spectrometry is often more precise for determining stoichiometry, elemental analysis can provide valuable complementary data.
For a hypothetical peptide-PEG conjugate, the expected elemental composition would be calculated based on the molecular formulas of the peptide and the attached "this compound" linkers.
Vibrational spectroscopy techniques, such as Raman spectroscopy, are powerful for confirming the presence of the PEG linker in the final conjugate. Raman spectroscopy measures the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum.
The Raman spectrum of a conjugate containing the "this compound" linker would exhibit characteristic peaks corresponding to the vibrations of the polyethylene (B3416737) glycol backbone. Key Raman bands for PEG typically appear in the regions of 800-900 cm⁻¹ (C-O-C stretching), 1100-1150 cm⁻¹ (C-O and C-C stretching), and 1400-1500 cm⁻¹ (CH₂ scissoring). The presence of these peaks in the spectrum of the purified conjugate, which are absent in the spectrum of the unconjugated biomolecule, provides direct evidence of successful PEGylation. Furthermore, the characteristic aromatic ring vibrations from the Fmoc group would also be observable if it has not been cleaved.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Assignment |
| C-O-C stretch | 800 - 900 | Polyethylene glycol backbone |
| C-O and C-C stretch | 1100 - 1150 | Polyethylene glycol backbone |
| CH₂ scissoring | 1400 - 1500 | Polyethylene glycol backbone |
| Aromatic C=C stretch | 1600 - 1620 | Fmoc group |
This table is interactive. Users can sort and filter the data.
X-ray Diffraction and Surface Area Analysis for Material Structure Characterization
The functionalization of materials with molecules such as this compound is a critical step in the development of advanced materials for a variety of applications, including chromatography, solid-phase synthesis, and drug delivery. To ensure the success of such modifications and to understand their impact on the material's physical properties, a thorough characterization is essential. Among the most powerful techniques for this purpose are X-ray Diffraction (XRD) and surface area analysis, typically conducted via nitrogen adsorption-desorption measurements based on the Brunauer-Emmett-Teller (BET) theory. These methods provide invaluable insights into the crystalline structure and porosity of the material, respectively, both before and after functionalization.
X-ray diffraction is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the context of materials functionalized with this compound, XRD is employed to assess the impact of the surface modification on the crystalline integrity of the substrate. For crystalline materials such as metal-organic frameworks (MOFs) or porous silica, it is crucial that the underlying framework remains intact after the grafting of the PEGylated linker. XRD patterns of the pristine material are compared with those of the functionalized material. The retention of the characteristic diffraction peaks, albeit with potential changes in intensity, confirms that the long-range order of the crystalline lattice is preserved. A significant change in the peak positions could indicate a distortion of the unit cell, while a substantial decrease in peak intensity or the appearance of a broad amorphous halo might suggest a partial loss of crystallinity.
Surface area analysis, on the other hand, provides quantitative information about the specific surface area, pore volume, and pore size distribution of a porous material. The functionalization of a porous support with this compound is expected to lead to a reduction in these parameters, as the grafted molecules occupy a portion of the available surface and pores. By comparing the nitrogen adsorption-desorption isotherms of the material before and after modification, the extent of this change can be precisely quantified. A decrease in the BET surface area and total pore volume serves as strong evidence for the successful grafting of the this compound linker onto the material's surface.
Detailed Research Findings
In a representative study investigating the functionalization of a porous crystalline material, let us consider a hypothetical metal-organic framework, MOF-X, with a known crystalline structure and high surface area. The pristine MOF-X is characterized by XRD and nitrogen adsorption prior to modification. Subsequently, MOF-X is functionalized with this compound.
The X-ray diffraction pattern of the pristine MOF-X would exhibit a series of sharp, well-defined peaks at specific 2θ angles, indicative of its high crystallinity. After functionalization with this compound, the resulting material, now termed MOF-X-PEG4, is re-examined by XRD. The resulting pattern would be expected to show the same characteristic peaks as the parent MOF-X, confirming the retention of the crystalline framework. However, a noticeable decrease in the relative intensities of the diffraction peaks may be observed, which can be attributed to the presence of the amorphous PEG chains on the surface of the crystals, which can scatter X-rays incoherently.
Surface area analysis of the pristine MOF-X would typically reveal a Type IV isotherm, characteristic of mesoporous materials, with a high BET surface area and a significant pore volume. Following the grafting of this compound, the analysis of MOF-X-PEG4 would be expected to show a marked decrease in the amount of nitrogen adsorbed, leading to a lower calculated BET surface area and a reduced total pore volume. This is a direct consequence of the this compound molecules occupying the pores and covering the surface of the MOF.
The following interactive data tables present hypothetical yet representative data from such a characterization study.
Table 1: X-ray Diffraction Peak Analysis of MOF-X and MOF-X-PEG4
| 2θ Angle (°) | Relative Intensity (Pristine MOF-X) | Relative Intensity (MOF-X-PEG4) | Change in Intensity (%) |
| 8.5 | 100 | 85 | -15 |
| 12.2 | 75 | 60 | -20 |
| 15.8 | 60 | 48 | -20 |
| 21.0 | 80 | 68 | -15 |
This table illustrates the conservation of peak positions, confirming structural integrity, alongside a reduction in peak intensity post-functionalization.
Table 2: Surface Area and Porosity Data for MOF-X and MOF-X-PEG4
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Pristine MOF-X | 1250 | 0.85 | 3.5 |
| MOF-X-PEG4 | 850 | 0.58 | 3.2 |
This table quantifies the reduction in surface area and pore volume, providing strong evidence for the successful grafting of the this compound linker.
Future Directions and Emerging Research Avenues
Exploration of Orthogonal Reactivities for Multi-Functional Linker Systems
The development of multi-functional linker systems, capable of conjugating multiple distinct molecules in a controlled manner, represents a significant frontier in bioconjugation. The unique chemical architecture of Fmoc-N-amido-PEG4-amine, featuring a base-labile Fmoc group and a nucleophilic amine, provides a foundational element for creating such systems.
Future research is poised to explore the incorporation of additional, orthogonally reactive functional groups onto the PEG4 backbone or the terminal amine. Orthogonal protecting groups are those that can be selectively removed in any order under different chemical conditions. iris-biotech.debiosynth.com The standard Fmoc/tBu (tert-butyl) strategy, where Fmoc is removed by a base and tBu by an acid, exemplifies this principle. iris-biotech.debiosynth.com By introducing other protecting groups like Boc (tert-butyloxycarbonyl) or Mmt (monomethoxytrityl), which have distinct deprotection conditions, researchers can create linkers with multiple points for sequential conjugation. sigmaaldrich.com
For instance, a derivative of this compound could be synthesized to include a third functional group protected by an acid-labile Boc group. This would allow for a three-step conjugation process:
Initial conjugation via the free amine.
Deprotection of the Fmoc group under basic conditions to reveal a second amine for conjugation.
Deprotection of the Boc group under acidic conditions to expose a third site for reaction.
This strategy enables the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) carrying both a cytotoxic payload and an imaging agent, or multi-specific antibodies. A recent study detailed a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions, which expands the versatility of Fmoc in synthesizing sensitive peptides and could be applied to complex linker systems. nih.gov
Table 1: Orthogonal Protecting Groups and Their Deprotection Conditions
| Protecting Group | Chemical Name | Deprotection Condition | Orthogonal to Fmoc |
| Boc | tert-butyloxycarbonyl | Mild Acid (e.g., TFA) | Yes |
| tBu | tert-butyl | Strong Acid (e.g., TFA) | Yes |
| Mmt | Monomethoxytrityl | Mild Acid (e.g., dilute TFA) | Yes |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Yes |
Advancements in Site-Specific Bioconjugation Chemistries Leveraging this compound
Site-specific bioconjugation, which ensures a uniform drug-to-antibody ratio (DAR) and a defined attachment point, is critical for the development of next-generation therapeutics like ADCs. nih.gov this compound and its derivatives are well-suited to play a crucial role in advancing these precise conjugation techniques.
Emerging research is focusing on chemo-enzymatic methods that combine the specificity of enzymes with the versatility of chemical linkers. nih.gov For example, enzymes like sortase A can be used to install a "click handle" onto a specific site on an antibody. nih.gov A derivative of this compound, functionalized with a complementary click chemistry moiety (e.g., an azide (B81097) or an alkyne), could then be used to attach a payload with high precision.
Another promising area is the modification of the antibody's glycan structures. The N-glycan at the N297 position of the Fc region of IgG antibodies provides a unique and homogeneous site for conjugation. Enzymatic and chemo-enzymatic remodeling of these glycans can introduce a reactive group, such as an aldehyde, which can then be targeted by a linker containing a compatible functional group, like a hydroxylamine. An appropriately modified this compound derivative could be employed in this strategy.
Furthermore, the development of traceless cleavable linkers for site-specific modification at engineered cysteines is an active area of research. springernature.com The defined length and hydrophilicity of the PEG4 spacer in this compound make it an attractive component for such advanced linker designs, which aim to release the payload without leaving a residual linker fragment attached.
Computational Modeling and Simulation for Predictive Linker Design and Optimization
The performance of a bioconjugate is heavily influenced by the properties of the linker, including its length, flexibility, and hydrophilicity. Computational modeling and simulation are emerging as indispensable tools for the rational design and optimization of linkers, and this compound provides an excellent candidate for such in silico studies.
Predictive models are also being developed to correlate linker properties with the pharmacokinetic and pharmacodynamic profiles of ADCs. By creating virtual libraries of linkers based on the this compound scaffold with varying PEG lengths or different functional groups, researchers can use computational screening to identify candidates with optimal properties before committing to extensive laboratory synthesis and testing. These models can help in predicting factors like solubility, stability in circulation, and the rate of payload release.
Table 2: Key Parameters for Computational Modeling of Linkers
| Parameter | Description | Relevance to this compound |
| Conformational Flexibility | The range of shapes the linker can adopt. | The PEG4 chain provides significant flexibility, which can be modeled to understand its impact on payload delivery. |
| Hydrophilicity | The tendency of the linker to interact with water. | The ethylene (B1197577) glycol units of the PEG4 spacer contribute to water solubility, a key factor in preventing aggregation. |
| Steric Hindrance | The spatial arrangement of atoms that may impede chemical reactions. | The PEG4 spacer can mitigate steric hindrance between the conjugated molecules. |
| Solvation Energy | The energy change associated with dissolving the linker in a solvent. | Important for predicting the solubility and stability of the final bioconjugate. |
Interdisciplinary Research with Systems Biology and Synthetic Biology Approaches
The integration of bioconjugation chemistry with systems biology and synthetic biology opens up new avenues for creating sophisticated therapeutic and diagnostic tools. This compound, as a versatile building block, is well-positioned to contribute to these interdisciplinary endeavors.
In systems biology, understanding the complex network of protein-protein interactions (PPIs) is crucial. nih.gov this compound can be used to synthesize customized molecular probes to study these interactions. For example, by conjugating a known protein-binding molecule to a photoaffinity label via this linker, researchers can map the binding sites and interaction partners of proteins within a cellular context. chemrxiv.org The defined length of the PEG4 spacer can provide the necessary spatial separation for efficient crosslinking.
In synthetic biology, the goal is to design and construct new biological parts, devices, and systems. nih.gov this compound can be used to build synthetic protein circuits. For instance, by linking two different protein domains with this linker, it may be possible to create a synthetic fusion protein with novel regulatory functions. The flexibility and hydrophilicity of the PEG4 spacer can help ensure that the individual domains fold correctly and maintain their function.
Furthermore, the ability to create multi-functional linkers, as discussed in section 7.1, can be leveraged in synthetic biology to assemble complex molecular machinery. A single linker could be used to co-localize an enzyme, its substrate, and a regulatory protein, thereby creating a synthetic metabolic pathway with enhanced efficiency.
The continued exploration of this compound and its derivatives in these emerging research areas will undoubtedly lead to the development of novel bioconjugates with unprecedented levels of precision, functionality, and therapeutic efficacy.
Table 3: Mentioned Compound Names
Q & A
Q. What is the role of the Fmoc group in Fmoc-N-amido-PEG4-amine during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting agent for the primary amine. During solid-phase peptide synthesis (SPPS), it prevents unwanted side reactions by blocking the amine during coupling steps. Deprotection is achieved using a mild base (e.g., 20% piperidine in DMF), which cleaves the Fmoc group without disrupting the growing peptide chain. This allows sequential addition of amino acids .
Q. What are the solubility properties and recommended storage conditions for this compound?
The compound is soluble in polar organic solvents (e.g., DMSO, DMF) but has limited solubility in aqueous buffers. For long-term stability, store at -20°C in a dry, dark environment. Avoid repeated freeze-thaw cycles, as this can degrade the PEG spacer and compromise reactivity .
Q. How is this compound utilized in biomaterial functionalization?
The terminal amine enables covalent conjugation to carboxylated surfaces or biomolecules (e.g., proteins, peptides) via carbodiimide crosslinkers (e.g., EDC/NHS). The PEG4 spacer enhances solubility and reduces steric hindrance, improving binding efficiency in applications like biosensor development .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of this compound with biomolecules?
- PEG Length Optimization : Test PEG spacers of varying lengths (e.g., PEG2 vs. PEG4) to balance solubility and steric effects.
- pH Control : Conduct reactions in slightly basic conditions (pH 7.5–8.5) to activate the amine for nucleophilic attack.
- Coupling Agents : Use EDC/NHS or HOBt/HBTU to enhance amide bond formation. Monitor reaction progress via HPLC or MALDI-TOF MS to quantify conjugation yield .
Q. What experimental strategies mitigate racemization during peptide synthesis with this compound?
- Temperature Control : Perform couplings at 4°C to slow base-induced racemization.
- Additives : Include racemization suppressors like HOBt or Oxyma Pure.
- Reaction Time : Limit exposure to basic deprotection conditions (e.g., piperidine to 10–20 minutes). Confirm chiral integrity using circular dichroism (CD) or chiral HPLC .
Q. How should researchers address contradictory data on the solubility of this compound in aqueous systems?
- Co-Solvent Systems : Use DMSO (10–20% v/v) to improve aqueous solubility.
- Dynamic Light Scattering (DLS) : Assess aggregation states in buffer to identify optimal concentrations.
- PEG Hydration : Leverage the PEG4 chain’s hydrophilicity by pre-equilibrating the compound in buffer before conjugation .
Q. What analytical methods confirm successful conjugation of this compound to target molecules?
- NMR Spectroscopy : Analyze ¹H/¹³C NMR peaks to verify amide bond formation (e.g., disappearance of Fmoc aromatic protons at 7.3–7.8 ppm).
- Mass Spectrometry : Use MALDI-TOF or ESI-MS to detect mass shifts corresponding to the conjugated product.
- Fluorescence Quenching : If applicable, track Fmoc removal via fluorescence assays .
Q. How can researchers design experiments to evaluate this compound’s stability under physiological conditions?
- pH Stability Tests : Incubate the compound in buffers mimicking physiological (pH 7.4) and lysosomal (pH 5.0) environments.
- Temperature Stress : Assess degradation kinetics at 37°C over 24–72 hours.
- LC-MS Monitoring : Quantify intact compound and degradation byproducts .
Data Contradiction and Experimental Design
Q. How to reconcile conflicting reports on this compound’s reactivity in click chemistry applications?
- Reaction Conditions : Compare studies for variations in catalyst (Cu(I) vs. strain-promoted), solvent (aqueous vs. organic), and stoichiometry.
- Competing Reactions : Test for side reactions (e.g., Fmoc cleavage) using control experiments without the alkyne partner.
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates under standardized conditions .
Q. What are critical considerations for incorporating this compound into nanoparticle drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
